molecular formula C19H27N3O3 B4079568 N'-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide

N'-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide

Cat. No.: B4079568
M. Wt: 345.4 g/mol
InChI Key: BNBCIRYOQRCDAP-IRXDYDNUSA-N
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Description

N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, an oxolane ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide typically involves multiple steps, including the formation of the piperidine and oxolane rings, followed by their coupling with the substituted phenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Oxolane Ring: This step may involve the cyclization of diols or other suitable precursors.

    Coupling Reactions: The final step involves coupling the piperidine and oxolane rings with the substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway Modulation: The compound may influence various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]acetamide
  • N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]butanediamide

Uniqueness

N’-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-5-7-15(8-6-14)20-18(23)11-19(24)21-16-12-25-13-17(16)22-9-3-2-4-10-22/h5-8,16-17H,2-4,9-13H2,1H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCIRYOQRCDAP-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NC2COCC2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)N[C@H]2COC[C@@H]2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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